2',6'-Dimethoxy-4'-hydroxyacetophenone
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
2',6'-Dimethoxy-4'-hydroxyacetophenone is systematically named 1-(4-hydroxy-2,6-dimethoxyphenyl)ethan-1-one according to IUPAC rules. This nomenclature reflects the substitution pattern on the aromatic ring: a hydroxyl group at position 4 and methoxy groups at positions 2 and 6, with an acetyl group (-COCH₃) attached to the phenyl ring. The molecular formula is C₁₀H₁₂O₄ , corresponding to a molecular weight of 196.20 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂O₄ |
| Molecular Weight | 196.20 g/mol |
| IUPAC Name | 1-(4-hydroxy-2,6-dimethoxyphenyl)ethan-1-one |
| CAS Registry Number | 13246-14-5 |
The structural integrity of the compound is confirmed by spectroscopic data, including SMILES notation (CC(=O)C1=C(C=C(C=C1OC)O)OC) and InChIKey (AZRTXUQINTVMDW-UHFFFAOYSA-N) . The presence of electron-donating methoxy and hydroxyl groups creates a distinct electronic environment, influencing reactivity and intermolecular interactions.
Stereochemical Features and Tautomeric Forms
The compound exhibits a planar aromatic ring system with substituents arranged symmetrically at positions 2, 4, and 6. No stereoisomers are possible due to the absence of chiral centers and the para-meta substitution pattern. However, tautomerism is a critical feature. As a ketone, this compound can undergo keto-enol tautomerization , where the α-hydrogen (adjacent to the carbonyl group) migrates to the hydroxyl oxygen, forming a conjugated enol (Figure 1).
Mechanism of Tautomerization:
- Keto Form : Dominant at equilibrium, stabilized by resonance between the carbonyl group and aromatic ring.
- Enol Form : Less stable unless stabilized by intramolecular hydrogen bonding or conjugation. Computational studies suggest that enol stabilization is minimal in this compound due to steric hindrance from methoxy groups.
Properties
IUPAC Name |
1-(4-hydroxy-2,6-dimethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-6(11)10-8(13-2)4-7(12)5-9(10)14-3/h4-5,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRTXUQINTVMDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10331998 | |
| Record name | 2',6'-Dimethoxy-4'-hydroxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13246-14-5 | |
| Record name | 2′,6′-Dimethoxy-4′-hydroxyacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13246-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',6'-Dimethoxy-4'-hydroxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The patent describes the following steps for synthesizing 2,4-dimethoxyacetophenone:
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Starting Material : 1,3-Dimethoxybenzene (resorcinol dimethyl ether).
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Acylation :
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Solvent : Toluene (3–10 times the mass of 1,3-dimethoxybenzene).
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Catalyst : Aluminum chloride (AlCl₃, 2–3 molar equivalents).
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Reagent : Acetonitrile (2–4 molar equivalents) and dry hydrogen chloride gas.
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Temperature : -10°C to 20°C for 10–30 hours.
-
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Hydrolysis : The intermediate nitrilium salt is hydrolyzed with water under reflux to yield the acetophenone derivative.
Adaptation for this compound
To synthesize this compound, the following modifications are proposed:
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Starting Material : Use 1,5-dimethoxybenzene instead of 1,3-dimethoxybenzene to position methoxy groups at 2' and 6'.
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Hydroxyl Group Introduction : After acylation, selective demethylation at position 4' using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr) could introduce the hydroxyl group.
Challenges :
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Regioselective demethylation requires precise control to avoid over-reaction.
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The steric hindrance of methoxy groups at 2' and 6' may reduce acylation efficiency.
Alternative Synthetic Approaches
Direct Hydroxylation of Trimethoxyacetophenone
A plausible route involves:
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Synthesizing 2,4,6-Trimethoxyacetophenone : Friedel-Crafts acylation of 1,3,5-trimethoxybenzene.
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Selective Demethylation : Use BBr₃ in dichloromethane at -78°C to demethylate the 4'-position.
Advantages :
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High regioselectivity achievable with low-temperature conditions.
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Compatibility with industrial-scale production.
Limitations :
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Requires handling of highly reactive and moisture-sensitive reagents.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Natural Extraction | <1 | >95 | Low | High |
| Friedel-Crafts | 92–95 | 98–99.5 | High | Moderate |
| Demethylation | 70–85* | >90* | Moderate | Low |
*Theoretical estimates based on analogous reactions.
Chemical Reactions Analysis
2’,6’-Dimethoxy-4’-hydroxyacetophenone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The methoxy and hydroxy groups on the aromatic ring can undergo various substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that 2',6'-dimethoxy-4'-hydroxyacetophenone exhibits notable antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
In studies, the compound showed significant inhibitory effects on these pathogens, suggesting its potential as a natural antimicrobial agent .
Antioxidant Properties
The compound has been investigated for its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress-related diseases. In vitro studies have indicated that compounds with similar structures can scavenge free radicals effectively, which may be beneficial in preventing cellular damage .
Urease Inhibition
Another promising application of this compound is its urease inhibitory activity. Urease is an enzyme that can contribute to the pathogenesis of certain infections and diseases, including kidney stones and some forms of cancer. The inhibition of urease by this compound could provide therapeutic avenues for managing these conditions .
Synthesis and Chemical Reactions
The compound serves as an important intermediate in organic synthesis. Its structure allows for various chemical modifications, making it valuable in the development of new pharmaceuticals and agrochemicals. For instance, derivatives of this compound have been synthesized to enhance biological activities or to introduce new functional groups .
Research and Development
Ongoing research continues to explore the full potential of this compound in drug development and other applications:
- Cancer Research : Studies are investigating its cytotoxic effects against cancer cell lines, particularly MCF-7 human breast cancer cells .
- Cosmetic Applications : The compound is also being explored for its safety and efficacy in cosmetic formulations due to its antioxidant properties .
Case Study 1: Antimicrobial Efficacy
A study published in the International Journal of Current Microbiology and Applied Sciences assessed the antibacterial activity of various phenolic compounds, including this compound. The results indicated that this compound exhibited significant inhibition zones against tested bacterial strains, supporting its use as a natural preservative or therapeutic agent .
Case Study 2: Antioxidant Activity Assessment
In a research article focused on antioxidant activities of phenolic compounds, this compound was evaluated using DPPH radical scavenging assays. The findings revealed that it effectively reduced DPPH radicals, highlighting its potential role in formulations aimed at combating oxidative stress .
Mechanism of Action
The mechanism of action of 2’,6’-Dimethoxy-4’-hydroxyacetophenone involves its interaction with specific molecular targets and pathways. For instance, its antibacterial effect is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. The urease inhibitory effect is due to its binding to the active site of the enzyme, preventing the hydrolysis of urea .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Functional Group Positioning and Reactivity
- Ortho vs. Para Methoxy Effects: The ortho-methoxy groups in this compound create steric hindrance, reducing electrophilic substitution reactivity compared to Acetosyringone (3',5'-dimethoxy), which has a symmetrical para-hydroxyl configuration ideal for hydrogen bonding .
- Hydroxyl Group Acidity: The para-hydroxyl group in this compound is less acidic than in Acetosyringone due to electron-donating methoxy groups at ortho positions, altering its solubility in polar solvents .
Biological Activity
2',6'-Dimethoxy-4'-hydroxyacetophenone, a compound belonging to the class of flavonoids, has garnered attention for its diverse biological activities. This article explores its biological properties, focusing on its anti-inflammatory, anticancer, and other pharmacological effects, supported by research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C10H12O4
- IUPAC Name : this compound
- Classification : Organic oxygen compounds; specifically, it is categorized under carbonyl compounds.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant inhibitory activity against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are critical in the inflammatory process. This suggests its potential application as an anti-inflammatory agent.
Table 1: Inhibitory Effects on COX Enzymes
| Enzyme | Inhibition (%) | Reference |
|---|---|---|
| COX-1 | 70% | |
| COX-2 | 65% |
Anticancer Properties
The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. A study demonstrated its efficacy against breast cancer cells (MCF-7) and lung cancer cells (A549), highlighting its potential as a therapeutic agent in oncology .
Case Study: Anticancer Activity
In vitro studies revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability of MCF-7 cells, with an IC50 value of approximately 25 µM. The compound was found to induce apoptosis through the activation of caspase pathways, confirming its role as a pro-apoptotic agent .
Antimicrobial Activity
Preliminary studies have also suggested that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing significant antibacterial activity .
Table 2: Antimicrobial Activity
The mechanism through which this compound exerts its biological effects appears to involve modulation of various signaling pathways. Its interaction with COX enzymes reduces the production of pro-inflammatory mediators such as prostaglandins. Additionally, it may influence apoptotic pathways by activating caspases and altering mitochondrial membrane potential in cancer cells .
Research Applications
The compound's diverse biological activities make it a candidate for further research in drug development. Its role as a precursor for synthesizing other bioactive compounds enhances its significance in medicinal chemistry .
Q & A
Q. What are the key synthetic pathways for 2',6'-Dimethoxy-4'-hydroxyacetophenone, and how can reaction parameters (e.g., pH, solvent systems) be optimized?
- Methodological Answer : The synthesis of this compound can be approached via Friedel-Crafts acylation or selective demethylation of pre-methoxylated acetophenone derivatives. For example, a pH-controlled reaction (pH 3–6) with copper sulfate as a catalyst has been used for similar difluorophenoxy acetophenones . Optimization should include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of phenolic intermediates .
- Protection/deprotection strategies : Use acetyl or benzyl groups to protect the 4'-hydroxy group during methoxylation at the 2' and 6' positions.
- Purification : Steam distillation followed by reduced-pressure rectification improves yield .
Q. How can spectroscopic and chromatographic techniques validate the structural integrity and purity of this compound?
- Methodological Answer :
- NMR : Key signals include a singlet for the acetophenone carbonyl (δ ~200 ppm in -NMR) and aromatic protons (δ 6.5–7.5 ppm in -NMR) split by methoxy substituents .
- HPLC-MS : Monitor purity using reverse-phase C18 columns (retention time ~12–15 min in methanol/water gradients) and confirm molecular ion peaks at m/z 196.20 (CHO) .
- IR : Stretching vibrations for carbonyl (1680–1700 cm) and hydroxyl (3200–3400 cm) groups confirm functional groups .
Advanced Research Questions
Q. How does the substitution pattern (2',6'-dimethoxy vs. 3',5'-dimethoxy) influence catalytic hydrodeoxygenation (HDO) reactivity in acetophenone derivatives?
- Methodological Answer : Substituent positioning alters steric and electronic effects during HDO. For example, 3',5'-dimethoxy-4'-hydroxyacetophenone undergoes selective deoxygenation using FeRu@SILP catalysts without aromatic ring hydrogenation . For the 2',6' isomer:
- Steric hindrance : Ortho-methoxy groups may impede catalyst access, requiring higher reaction temperatures.
- Electronic effects : Electron-donating methoxy groups reduce electrophilicity of the carbonyl, slowing HDO kinetics.
- Experimental design : Compare turnover frequencies (TOFs) and product selectivity under continuous flow conditions (e.g., 6 h time-on-stream at 100–150°C) .
Q. What strategies resolve contradictions in reported antioxidant activities of methoxy-substituted acetophenones?
- Methodological Answer : Discrepancies in DPPH radical scavenging assays (e.g., IC variability) may arise from:
- Solvent polarity : Use standardized solvents (e.g., ethanol vs. DMSO) to ensure consistent radical accessibility .
- Purity thresholds : Confirm compound purity (>98% via HPLC) to exclude confounding impurities .
- Control normalization : Compare results against ascorbic acid standards in triplicate assays to minimize batch-to-batch variability .
Q. How can this compound be optimized as a phenolic inducer in Agrobacterium-mediated plant transformation protocols?
- Methodological Answer : Acetosyringone (3',5'-dimethoxy-4'-hydroxy isomer) is widely used at 100–200 µM in co-culture media to activate vir genes . For the 2',6' isomer:
- Dose-response assays : Test concentrations from 50–300 µM in Nicotiana benthamiana or tomato explants.
- Solubility optimization : Pre-dissolve in DMSO (≤0.1% v/v final concentration) to avoid cytotoxicity .
- Co-culture duration : Extend incubation to 48–72 hours if lower inducer activity is observed.
Methodological Notes
- Synthetic Challenges : Ortho-methoxy groups may complicate regioselective synthesis; consider directed ortho-metalation strategies for precise functionalization.
- Catalytic Studies : Pair FeRu@SILP with in situ FTIR to monitor reaction intermediates .
- Biological Assays : Include negative controls (e.g., DMSO-only) to distinguish compound-specific effects from solvent artifacts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
